molecular formula C20H24O7 B027983 (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol CAS No. 890317-92-7

(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol

Cat. No. B027983
M. Wt: 376.4 g/mol
InChI Key: FYEZJIXULOZDRT-WGLWSTOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related phenylpropane derivatives involves multi-step chemical reactions with specific conditions to achieve the desired product. For instance, the synthesis of 1-(4-Hydroxyphenyl)-2-(2′-methoxyphenoxy)propane-1,3-diol, a compound with structural similarities, has been achieved through the reductive decomposition with metallic sodium in liquid ammonia, showing the complexity and the precision required in synthesizing such compounds (Reznikov & Novitskii, 2004). The detailed synthesis process of our compound of interest, however, requires further exploration through specific research dedicated to its unique structure.

Molecular Structure Analysis

The molecular structure and conformation of compounds similar to our compound of interest have been elucidated using X-ray crystallography and spectroscopic methods, providing insight into their geometric configuration and the spatial arrangement of atoms. For example, the crystal structures of related β-diketones have shown them to adopt specific cis-diketo conformations, which are crucial for understanding the reactive properties and stability of such compounds (Emsley et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving the compound or its related derivatives often result in the formation of various products, depending on the reaction conditions. For example, the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes produces butane-1,4-diol and 2-methylpropan-1-ol, among others, illustrating the versatility and reactivity of these compounds in synthetic chemistry (Simpson et al., 1996).

Scientific Research Applications

Metabolism and Degradation

Pseudomonas acidovorans D3, a natural bacterial isolate, has been shown to metabolize compounds similar to (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol, utilizing them as sole carbon and energy sources. This process involves the cleavage of ether linkages and demethylation reactions, highlighting the potential of this compound in studies related to bacterial degradation of complex organic molecules (Vicuña et al., 1987).

Synthesis and Decomposition

The compound has been synthesized and studied for its reductive decomposition properties. Research by Reznikov and Novitskii (2004) demonstrates the synthesis of this compound and its subsequent decomposition, yielding products like guaiacol and catechol, which are significant in the context of organic synthesis and decomposition studies (Reznikov & Novitskii, 2004).

Structural Analysis and Properties

Research has been conducted on the crystal structures of similar lignin model compounds. These studies provide insights into the molecular conformations and interactions of such compounds, which is essential for understanding their chemical behavior and potential applications in various fields, including materials science and biochemistry (Stomberg & Lundquist, 1994).

Antioxidant Properties

Compounds structurally similar to (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol have been isolated from natural sources like berries and have exhibited antioxidative properties. This suggests potential applications in pharmacology and natural product research (Kikuzaki et al., 1999).

properties

IUPAC Name

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEZJIXULOZDRT-WGLWSTOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

erythro-Guaiacylglycerol beta-coniferyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Reactant of Route 2
Reactant of Route 2
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Reactant of Route 3
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Reactant of Route 4
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Reactant of Route 5
Reactant of Route 5
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Reactant of Route 6
Reactant of Route 6
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.